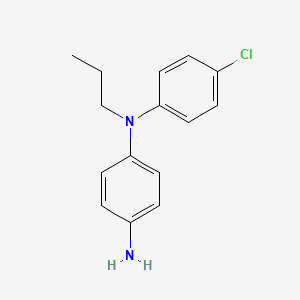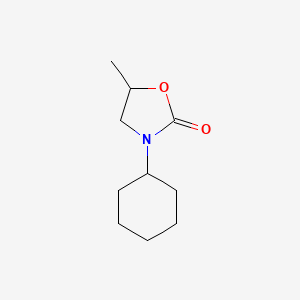
4-Ethynyl-3,3-dimethylhept-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-3,3-dimethylhept-1-en-4-ol is an organic compound characterized by the presence of an ethynyl group, a double bond, and a hydroxyl group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The structure of this compound includes a seven-carbon chain with specific functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,3-dimethylhept-1-en-4-ol typically involves multiple steps, starting with the preparation of the alkyne precursor. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) to deprotonate the terminal alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions. The reaction conditions are optimized to achieve efficient conversion rates while minimizing by-products.
化学反応の分析
Types of Reactions
4-Ethynyl-3,3-dimethylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene or alkane.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halides, ethers, or amines.
科学的研究の応用
4-Ethynyl-3,3-dimethylhept-1-en-4-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethynyl-3,3-dimethylhept-1-en-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
類似化合物との比較
Similar Compounds
3,3-Dimethylhept-1-en-4-ol: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Ethynyl-3-methylhept-1-en-4-ol: Similar structure but with variations in the alkyl groups, affecting its chemical behavior.
4-Ethynyl-3,3-dimethylhex-1-en-4-ol: Shorter carbon chain, leading to differences in physical and chemical properties.
Uniqueness
4-Ethynyl-3,3-dimethylhept-1-en-4-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both an alkyne and an alkene group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
特性
| 90315-93-8 | |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
4-ethynyl-3,3-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C11H18O/c1-6-9-11(12,8-3)10(4,5)7-2/h3,7,12H,2,6,9H2,1,4-5H3 |
InChIキー |
XDRVOMKCRXXNTN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C#C)(C(C)(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)




